Acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine
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Overview
Description
Acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which leads to the formation of disubstituted imidazoles . Another method includes the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions that allow for the efficient synthesis of highly substituted imidazoles. For example, the Van Leusen imidazole synthesis involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . This method is advantageous due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazolones, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can lead to the inhibition of enzyme activity or the stabilization of enzyme-substrate complexes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid that contains an imidazole ring and is involved in protein synthesis.
Metronidazole: An antimicrobial agent that contains an imidazole ring and is used to treat bacterial infections.
Omeprazole: A proton pump inhibitor that contains an imidazole ring and is used to treat acid reflux.
Uniqueness
Acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61503-77-3 |
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Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
acetic acid;2-(4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H11N3.C2H4O2/c6-1-3-8-4-2-7-5-8;1-2(3)4/h5H,1-4,6H2;1H3,(H,3,4) |
InChI Key |
XJNNSADRCSXSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN(C=N1)CCN |
Origin of Product |
United States |
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